molecular formula C8H16ClNO B12337228 3-Cyclobutylmorpholine hydrochloride

3-Cyclobutylmorpholine hydrochloride

Cat. No.: B12337228
M. Wt: 177.67 g/mol
InChI Key: YHJGXENKOAGJES-UHFFFAOYSA-N
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Description

3-Cyclobutylmorpholine hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClNO It is a derivative of morpholine, where the morpholine ring is substituted with a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutylmorpholine hydrochloride typically involves the reaction of cyclobutyl formaldehyde with morpholine. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced under specific conditions to yield different derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride.

    Nucleophiles: for substitution reactions, including halides and amines.

Major Products:

Scientific Research Applications

3-Cyclobutylmorpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclobutylmorpholine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes and receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-Cyclobutylmorpholine
  • Morpholine derivatives such as 4-methylmorpholine and 4-phenylmorpholine.

Comparison:

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Further research and development could unlock even more applications for this versatile compound.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3-cyclobutylmorpholine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(3-1)8-6-10-5-4-9-8;/h7-9H,1-6H2;1H

InChI Key

YHJGXENKOAGJES-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2COCCN2.Cl

Origin of Product

United States

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